1-(Cyclobutylmethyl)pyrimidine-2,4(1H,3H)-dione, with the CAS number 1495754-38-5, is a heterocyclic compound classified within the pyrimidine family. Pyrimidines are characterized by their six-membered ring structure containing nitrogen atoms, and this specific compound features a cyclobutylmethyl substituent at one of its nitrogen positions. The molecular formula for this compound is , and it has a molecular weight of approximately 168.20 g/mol. This compound has garnered interest due to its potential applications in medicinal chemistry and organic synthesis.
The synthesis of 1-(Cyclobutylmethyl)pyrimidine-2,4(1H,3H)-dione can be achieved through various methods involving the condensation of cyclobutylmethylamine with appropriate pyrimidine derivatives. One common method includes:
The reaction mechanism generally involves nucleophilic attack by the cyclobutylmethyl group on the carbonyl carbon of the pyrimidine dione, leading to the formation of an intermediate which subsequently undergoes cyclization and dehydration to yield the final product.
XQZVZQJYFZJXQW-UHFFFAOYSA-N
CC1=NC(=O)C(=N1)C(C2CC2)C(=O)C
1-(Cyclobutylmethyl)pyrimidine-2,4(1H,3H)-dione can participate in various chemical reactions typical of pyrimidine derivatives:
The reactivity of this compound is influenced by the electron-withdrawing nature of the carbonyl groups present on the pyrimidine ring, which enhances its electrophilic character.
The mechanism of action for 1-(Cyclobutylmethyl)pyrimidine-2,4(1H,3H)-dione primarily revolves around its interactions within biological systems. As a pyrimidine derivative, it may exhibit:
Research indicates that similar compounds have been studied for their effects on cancer cell lines and viral infections due to their ability to disrupt normal metabolic pathways.
The applications of 1-(Cyclobutylmethyl)pyrimidine-2,4(1H,3H)-dione are primarily found in:
This compound's unique structural features make it a valuable candidate for further research in drug development and synthetic chemistry.
CAS No.: 1235406-19-5
CAS No.: 6709-57-5
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.:
CAS No.: 31685-59-3